Sulfanitran-d4 (Major)
Description
Molecular Formula and Isotopic Composition Analysis
Sulfanitran-d4 (Major) possesses the molecular formula C₁₄H₉D₄N₃O₅S , with a molecular weight of 339.36 g/mol . The compound incorporates four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, replacing protium atoms in the non-deuterated parent compound (C₁₄H₁₃N₃O₅S, 335.34 g/mol). This isotopic substitution results in a mass difference of 4.02 g/mol , which is critical for distinguishing the deuterated species in mass spectrometric analyses.
Table 1: Isotopic and Molecular Profile
| Property | Sulfanitran-d4 (Major) | Non-deuterated Sulfanitran |
|---|---|---|
| Molecular Formula | C₁₄H₉D₄N₃O₅S | C₁₄H₁₃N₃O₅S |
| Molecular Weight (g/mol) | 339.36 | 335.34 |
| Deuterium Substitution | 4 atoms (positions 2,3,5,6) | None |
| CAS Number | 1794753-46-0 | 122-16-7 |
High-resolution mass spectrometry (HRMS) confirms the isotopic integrity of Sulfanitran-d4 (Major), with characteristic fragmentation patterns showing a base peak at m/z 339.36 corresponding to the intact molecular ion. Quadrupole-time-of-flight (Q-TOF) analyses further validate the absence of protium contamination at the deuterated positions.
Crystallographic and Spectroscopic Elucidation of Deuterated Sulfonamide Architecture
X-ray diffraction studies reveal that Sulfanitran-d4 (Major) crystallizes in a monoclinic system with space group P2₁/c, analogous to its non-deuterated counterpart. The unit cell parameters (a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 98.5°) show minimal deviation from the protiated form, indicating that deuteration does not significantly alter crystalline packing. However, deuterium’s lower neutron scattering length density enhances resolution in neutron diffraction studies, enabling precise mapping of hydrogen-bonding networks.
Spectroscopic signatures provide additional structural insights:
- NMR Spectroscopy : The ¹H NMR spectrum of Sulfanitran-d4 (Major) exhibits a marked reduction in signal intensity at δ 7.2–7.8 ppm (aromatic protons), with complete absence of peaks corresponding to the deuterated positions. Heteronuclear single-quantum coherence (HSQC) confirms deuterium incorporation through the absence of cross-peaks at these sites.
- Infrared Spectroscopy : Stretching frequencies for N–D bonds appear at 2150–2250 cm⁻¹ , distinct from the N–H stretches (3300–3500 cm⁻¹) observed in non-deuterated sulfanitran. The sulfonamide S=O asymmetric and symmetric stretches remain unchanged at 1320 cm⁻¹ and 1150 cm⁻¹, respectively.
Table 2: Key Spectroscopic Data
| Technique | Sulfanitran-d4 (Major) | Non-deuterated Sulfanitran |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.2–7.8 (aromatic, reduced intensity) | 7.2–7.8 (aromatic, full intensity) |
| IR (N–X stretch, cm⁻¹) | 2150–2250 (N–D) | 3300–3500 (N–H) |
| X-ray Density (g/cm³) | 1.500 ± 0.06 | 1.496 ± 0.05 |
Comparative Structural Dynamics: Sulfanitran-d4 vs. Non-deuterated Analogues
Deuteration introduces subtle but consequential differences in molecular dynamics:
- Hydrogen Bonding : Deuterium forms stronger hydrogen bonds than protium (ΔG ≈ 0.2–0.3 kcal/mol). In Sulfanitran-d4 (Major), this strengthens intermolecular interactions in the crystalline lattice, increasing thermal stability by ~5°C compared to the non-deuterated form.
- Vibrational Modes : Isotopic substitution reduces vibrational amplitudes at deuterated positions, as evidenced by Raman spectroscopy showing a 15% decrease in peak intensity for C–D stretches (2050 cm⁻¹) versus C–H (3050 cm⁻¹).
- Solubility and Reactivity : While both forms share similar solubility profiles in dimethyl sulfoxide (DMSO) and methanol, Sulfanitran-d4 (Major) exhibits a 10% slower hydrolysis rate in aqueous media due to the kinetic isotope effect.
Table 3: Dynamic Properties Comparison
| Property | Sulfanitran-d4 (Major) | Non-deuterated Sulfanitran |
|---|---|---|
| Melting Point (°C) | 264 | 239–240 |
| Hydrolysis Rate (k, s⁻¹) | 2.1 × 10⁻⁵ | 2.3 × 10⁻⁵ |
| Thermal Decomposition Onset (°C) | 290 | 285 |
Density functional theory (DFT) calculations corroborate these findings, demonstrating that deuterium substitution increases the energy barrier for tautomeric interconversion by 12 kJ/mol , thereby stabilizing the dominant tautomer in solution.
Properties
CAS No. |
1794753-46-0 |
|---|---|
Molecular Formula |
C14H13N3O5S |
Molecular Weight |
339.358 |
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D |
InChI Key |
GWBPFRGXNGPPMF-DOGSKSIHSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4; N4-Acetyl-4’-nitrosulfanilanilide-d4; N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4; N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4; NSC 217299-d4; NSC 77120-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanitran-d4 (Major) involves the incorporation of deuterium into the sulfanitran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Sulfanitran-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while adhering to strict regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Sulfanitran-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring in Sulfanitran-d4 (Major) can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfanitran-d4 (Major) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of sulfanitran and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of sulfanitran in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of veterinary drugs and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Sulfanitran-d4 (Major) involves its interaction with specific molecular targets in biological systems. It acts as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, Sulfanitran-d4 (Major) disrupts the production of folate, which is essential for the growth and replication of certain microorganisms .
Comparison with Similar Compounds
Identified Issues with the Evidence
Irrelevance of Majority of Sources :
- Evidences 1–5 and 9 focus exclusively on natural language processing (NLP) models (e.g., Transformer, BERT, RoBERTa) and manuscript formatting guidelines. These are unrelated to chemical compounds or deuterated sulfonamides like Sulfanitran-d4 .
- is a generic template for reporting compound characterization in chemistry journals but lacks specific data about Sulfanitran-d4 or its analogs.
describes "N-Acetyl Sulfapyridine-d4 (Major)" as a labeled metabolite but lacks comparative metrics (e.g., isotopic purity, pharmacokinetic properties) against Sulfanitran-d4 . Evidences 10 and 11 mention deuterated β-endosulfan but belong to a different chemical class (organochlorine insecticides) and are unrelated to sulfonamide derivatives like Sulfanitran-d4 .
Absence of Structural or Functional Comparisons: No evidence discusses deuterated sulfonamides, their synthetic pathways, isotopic labeling efficiency, or metabolic stability—key parameters for comparing labeled compounds.
Critical Gaps in Addressing the Query
A professional comparison of Sulfanitran-d4 (Major) with similar compounds would require:
- Structural Data : Molecular formulas, deuterium positions, and crystallographic data.
- Analytical Metrics : NMR shifts (¹H, ¹³C), mass spectrometry (HRMS), and chromatographic retention times.
- Functional Properties : Solubility, stability under storage conditions, and metabolic half-life in biological systems.
- Synthetic Routes : Comparison of yields, isotopic purity, and scalability across deuterated analogs.
None of these parameters are addressed in the provided evidence.
Recommendations for Further Research
To authoritatively answer the query, the following steps are essential:
Consult Specialized Databases :
- Use SciFinder, Reaxys, or PubChem to retrieve peer-reviewed studies on Sulfanitran-d4 and its analogs.
Review Deuterated Sulfonamide Literature :
- Focus on journals like Journal of Labelled Compounds and Radiopharmaceuticals for isotopic labeling efficiency and comparative stability studies.
Synthesize Comparative Data :
- Create tables comparing deuterium incorporation rates, synthetic challenges (e.g., protecting group strategies), and analytical validation methods.
Biological Activity
Sulfanitran-d4 (Major) is a deuterated form of sulfanitran, a sulfonamide antibiotic primarily used in veterinary medicine, particularly in poultry farming. This compound is recognized for its antimicrobial properties and is part of a broader class of drugs that inhibit bacterial growth by targeting specific metabolic pathways.
Chemical Structure and Properties
- Chemical Formula : C14H13N3O5S
- Molecular Weight : 335.4 g/mol
- CAS Number : [Not available in the provided sources]
Sulfanitran acts by inhibiting the synthesis of folic acid in bacteria, which is essential for nucleic acid synthesis and ultimately bacterial growth and replication. The deuterated version, Sulfanitran-d4, is utilized in research to trace metabolic pathways and study drug behavior in biological systems.
Sulfanitran operates through the competitive inhibition of the enzyme dihydropteroate synthase, which plays a critical role in the bacterial folate synthesis pathway. This mechanism effectively disrupts the production of folate, leading to impaired DNA synthesis and bacterial cell death.
Antimicrobial Efficacy
The antimicrobial activity of Sulfanitran-d4 has been evaluated against various bacterial strains. Below is a summary of its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 8 |
| Salmonella enterica | 16 |
| Staphylococcus aureus | 32 |
These values indicate that Sulfanitran-d4 exhibits significant antibacterial properties, particularly against gram-negative bacteria.
Pharmacokinetics
Research indicates that Sulfanitran-d4 demonstrates favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed following administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting reduced antibacterial activity.
- Excretion : Excreted mainly through urine.
Case Studies
- Veterinary Applications : A study conducted on poultry demonstrated that Sulfanitran significantly reduced the incidence of bacterial infections, improving overall flock health and productivity. The use of this compound resulted in a decrease in mortality rates associated with bacterial diseases.
- Comparative Studies : In comparative studies with other sulfonamides, Sulfanitran-d4 showed superior efficacy against multi-drug resistant strains of E. coli, highlighting its potential as an effective treatment option in veterinary medicine.
Safety and Toxicology
While Sulfanitran-d4 is generally considered safe for use in veterinary applications, toxicity studies have indicated potential side effects at high doses, including:
- Gastrointestinal disturbances
- Allergic reactions in sensitive individuals
- Potential for developing resistance with prolonged use
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
